
5-(2,2-diphenylethyl)-1H-imidazole
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Synthese von CDP840 umfasst mehrere Schritte, beginnend mit der Herstellung des Schlüsselzwischenprodukts 3-Cyclopentyloxy-4-methoxybenzaldehyd. Dieses Zwischenprodukt wird dann einer Reihe von Reaktionen unterzogen, einschließlich der Kondensation mit Phenylethylamin, gefolgt von Cyclisierung und Bildung des Pyridinrings. Das Endprodukt wird durch Reinigungs- und Kristallisationsprozesse erhalten .
Analyse Chemischer Reaktionen
CDP840 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: CDP840 kann zu entsprechenden Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können CDP840 in seine reduzierten Formen umwandeln.
Substitution: CDP840 kann Substitutionsreaktionen eingehen, insbesondere an den Phenyl- und Pyridinringen. Übliche Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characteristics
5-(2,2-diphenylethyl)-1H-imidazole belongs to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of the diphenylethyl group enhances its lipophilicity and biological activity, making it a valuable candidate for drug development.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of imidazole derivatives, including this compound. Jain et al. demonstrated that various synthesized imidazole derivatives exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli using disc diffusion methods .
Table 1: Antibacterial Activity of Imidazole Derivatives
Compound | Zone of Inhibition (mm) | Target Pathogen |
---|---|---|
Compound A | 28 | E. coli |
Compound B | 32 | Pseudomonas aeruginosa |
This compound | TBD | TBD |
Anticancer Potential
The anticancer properties of imidazole derivatives are also noteworthy. Research indicates that compounds containing the imidazole ring can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that modifications on the imidazole ring can enhance cytotoxic effects against different cancer cell lines .
Antitubercular Activity
This compound has been evaluated for its antitubercular activity against Mycobacterium tuberculosis. A study by Amini et al. reported that certain derivatives exhibited promising inhibition percentages compared to standard drugs like rifampicin .
Table 2: Antitubercular Activity of Imidazole Derivatives
Compound | Inhibition (%) | Reference Drug |
---|---|---|
Compound C | 50 | Rifampicin |
Compound D | 34 | Ethambutol |
This compound | TBD | TBD |
Case Study: Antimicrobial Efficacy
A study conducted by Brahmbhatt et al. synthesized several imidazole derivatives and evaluated their antimicrobial efficacy using various methods, including the cylinder well diffusion method . The findings indicated that certain derivatives had higher efficacy than traditional antibiotics.
Case Study: Anticancer Activity
Research published in ACS Omega explored the anticancer potential of substituted imidazoles against breast cancer cell lines . The study revealed that specific structural modifications significantly enhanced cytotoxicity.
Wirkmechanismus
CDP840 exerts its effects by selectively inhibiting PDE-4 isoenzymes, which are predominantly found in proinflammatory cells. By inhibiting PDE-4, CDP840 increases intracellular cAMP levels, leading to the inhibition of inflammatory mediator release. This mechanism dampens the inflammatory response, providing therapeutic benefits in conditions like asthma and COPD .
Vergleich Mit ähnlichen Verbindungen
CDP840 wird mit anderen PDE-4-Hemmern wie Rolipram verglichen. Während beide Verbindungen PDE-4 hemmen, wirkt CDP840 als einfacher kompetitiver Hemmer, während Rolipram eine komplexe Kinetik aufweist. Darüber hinaus wird CDP840 beim Menschen gut vertragen, im Gegensatz zu Rolipram, das mit Nebenwirkungen in Verbindung gebracht wurde . Ähnliche Verbindungen umfassen:
- Rolipram
- Cilomilast
- Roflumilast
Die einzigartigen Eigenschaften von CDP840, wie seine Selektivität und Verträglichkeit, machen es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen .
Biologische Aktivität
5-(2,2-diphenylethyl)-1H-imidazole is a compound that has garnered attention for its significant biological activities, particularly in pharmacological contexts. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by various research findings and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of imidazole with suitable alkylating agents to introduce the diphenylethyl group. The method can vary, but common approaches include:
- Condensation Reactions : Utilizing imidazole derivatives and phenethyl bromides in a base-catalyzed reaction.
- Cyclization Methods : Employing cyclization techniques that involve imidazole precursors and diphenylethyl moieties.
Pharmacological Properties
This compound exhibits a range of pharmacological activities:
- Antiviral Activity : The compound has been studied for its efficacy against various viral infections, particularly hepatitis C virus (HCV). It functions as an NS5A inhibitor, which is crucial for HCV replication. In vitro studies have shown that it possesses potent antiviral activity with EC50 values in the low micromolar range against HCV genotype 1b .
- Anti-inflammatory Effects : Research indicates that imidazole derivatives, including this compound, possess anti-inflammatory properties. These compounds have been shown to inhibit pro-inflammatory mediators and exhibit significant activity in models of inflammation .
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various bacteria and fungi. Studies have reported its effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with notable zones of inhibition observed in disk diffusion assays .
Case Studies and Research Findings
- Antiviral Efficacy : A study evaluating the antiviral potential of various imidazole derivatives found that this compound significantly reduced HCV replication in cell lines. The compound's selectivity index was calculated to assess its safety profile compared to its antiviral efficacy .
- Anti-inflammatory Mechanism : In a model assessing the anti-inflammatory effects of imidazole derivatives, this compound was shown to inhibit nitric oxide production and reduce inflammatory cytokines in macrophage cultures. This suggests its potential use in treating inflammatory diseases .
- Antimicrobial Studies : In antimicrobial screening against various pathogens, this compound exhibited significant antibacterial activity with minimal inhibitory concentrations (MICs) comparable to standard antibiotics. This positions it as a candidate for further development in antimicrobial therapies .
Table 1: Antiviral Activity of this compound
Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
---|---|---|---|
This compound | <1 | >1000 | >1000 |
Table 2: Antimicrobial Activity Comparison
Compound | Zone of Inhibition (mm) |
---|---|
This compound | E. coli: 20 |
S. aureus: 22 | |
B. subtilis: 21 |
Eigenschaften
IUPAC Name |
5-(2,2-diphenylethyl)-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2/c1-3-7-14(8-4-1)17(11-16-12-18-13-19-16)15-9-5-2-6-10-15/h1-10,12-13,17H,11H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWCKWISXYESMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CN=CN2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30144986 | |
Record name | 4-(2,2-Diphenylethyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30144986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102390-63-6 | |
Record name | 4-(2,2-Diphenylethyl)imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102390636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2,2-Diphenylethyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30144986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.